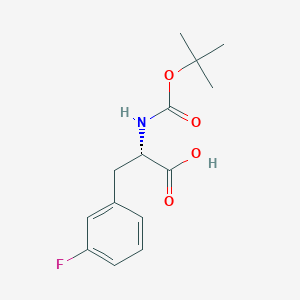

Boc-Phe(3-F)-OH

Descripción general

Descripción

Boc-Phe(3-F)-OH: is a fluorinated derivative of the amino acid phenylalanine. The compound is characterized by the presence of a fluorine atom at the third position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas (F2), followed by hydrolysis of the resulting fluoropyruvates in the presence of sodium bicarbonate (NaHCO3) in isopropanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of Boc-Phe(3-F)-OH often involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the product. The compound is typically produced in powder or crystalline form and stored under dry, room temperature conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Boc-Phe(3-F)-OH undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Peptide Synthesis: The Boc protecting group allows the compound to be used in solid-phase peptide synthesis, where it can be incorporated into peptide chains.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Phe(3-F)-OH is primarily utilized in the synthesis of peptides, where it acts as a protected amino acid. The Boc (tert-butyloxycarbonyl) group provides stability and protection during peptide coupling reactions. The introduction of the 3-fluorophenyl group can significantly alter the biological activity and properties of the resulting peptides.

Case Study: Synthesis of Novel Peptides

Recent studies have demonstrated the synthesis of novel peptides incorporating this compound alongside other biologically active compounds. For instance, researchers synthesized tri- and tetrapeptides that included gabapentin and baclofen, showcasing the versatility of this compound in creating complex peptide structures with potential therapeutic applications .

Biomedicine

The incorporation of fluorinated amino acids like this compound into peptides can enhance their pharmacological properties. Fluorination often improves metabolic stability and alters binding affinity to biological targets, making these compounds promising candidates for drug development.

Therapeutic Applications

Fluorinated peptides have been explored for their potential in treating various diseases, including cancer and neurological disorders. The unique properties imparted by the fluorine atom can lead to improved selectivity and reduced side effects compared to non-fluorinated counterparts.

Materials Science

This compound has also found applications beyond biomedicine, particularly in materials science. Dipeptide nanotubes formed from derivatives of this compound exhibit remarkable piezoelectric properties, which are useful in developing advanced materials for sensors and actuators.

Nanotube Formation and Properties

Research indicates that dipeptide nanotubes made from Boc-Phe-Phe (a derivative including this compound) demonstrate significant piezoelectric responses. These nanotubes can be integrated into polymer matrices to create hybrid materials with enhanced mechanical and electrical properties . The self-assembly characteristics of these peptides allow for the creation of nanostructured materials that can be tailored for specific applications.

Photonic Devices

The optical properties of materials derived from this compound have been investigated for use in photonic devices. The quantum confinement effects observed in peptide nanostructures can lead to significant changes in their optical behavior, making them suitable for applications in light-emitting devices and sensors.

Optical Characterization

Studies have characterized the photoluminescence properties of Boc-Phe-Phe nanotubes, revealing their potential for selective detection applications, such as sensing neurotoxins through rapid photoluminescence quenching mechanisms . These findings suggest that this compound derivatives could play a crucial role in developing environmentally friendly optical materials.

Environmental Applications

The unique properties of peptides containing this compound also extend to environmental science, where they are being explored for sensing applications related to pollutants and toxins. The ability to detect hazardous substances through peptide-based sensors represents a promising area for future research.

Mecanismo De Acción

Boc-Phe(3-F)-OH exerts its effects primarily through its incorporation into peptides and proteins. The fluorine atom influences the compound’s acidity, basicity, hydrophobicity, and reactivity, which in turn affects the properties of the resulting peptides or proteins. The Boc protecting group ensures that the amino group remains protected during synthesis, allowing for selective reactions at other sites .

Comparación Con Compuestos Similares

- Boc-4-fluoro-L-phenylalanine

- Boc-2-fluoro-L-phenylalanine

- Boc-β-fluoro-L-phenylalanine

Comparison: Boc-Phe(3-F)-OH is unique due to the specific position of the fluorine atom on the phenyl ring. This positioning can significantly influence the compound’s reactivity and the properties of the resulting peptides or proteins. Compared to other fluorinated phenylalanines, this compound offers distinct advantages in terms of stability and reactivity, making it a preferred choice in certain applications .

Actividad Biológica

Boc-Phe(3-F)-OH, a fluorinated derivative of phenylalanine, has garnered attention in biochemical research due to its potential biological activities. This article delves into the synthesis, biological evaluation, and implications of this compound based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the introduction of a fluorine atom at the para position of the phenyl ring. This modification can influence the compound's biological properties, including its interaction with biological receptors and enzymes.

Synthesis Methodology

- Reagents : The synthesis often utilizes Boc-protected phenylalanine as a starting material.

- Fluorination : Fluorination can be achieved using various methods, including electrophilic aromatic substitution or direct fluorination techniques.

- Purification : The final product is purified through methods such as chromatography to ensure high purity suitable for biological assays.

2. Biological Activity and Mechanisms

The biological activity of this compound has been evaluated in several studies, focusing on its effects on various cellular processes.

2.1 Chemotactic Activity

Research indicates that this compound exhibits significant chemotactic activity, particularly in human neutrophils. This activity is critical for immune response modulation.

- Study Findings : In comparative studies, this compound showed enhanced chemotactic effects relative to standard peptides like fMLF-OMe, particularly in stimulating superoxide anion production .

2.2 Antimicrobial Properties

This compound has also been assessed for its antimicrobial properties against various pathogens.

- Case Study : In a study evaluating peptide derivatives, compounds similar to this compound demonstrated moderate to good bioactivity against Gram-negative bacteria and dermatophytes .

3. Structure-Activity Relationship (SAR)

The introduction of a fluorine atom at the 3-position on the phenyl ring alters the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.

| Compound | Position of Fluorine | Biological Activity |

|---|---|---|

| This compound | 3 | Enhanced chemotaxis and superoxide production |

| Boc-Phe(4-F)-OH | 4 | Moderate activity |

| Boc-Phe-OH | None | Baseline activity |

4. Research Findings and Implications

Several studies have explored the implications of modifying phenylalanine with fluorine:

- A study highlighted that fluorinated amino acids like this compound can significantly influence peptide stability and receptor binding .

- The unique properties imparted by fluorination may lead to novel therapeutic applications, particularly in drug design aimed at modulating immune responses or targeting specific bacterial infections .

5. Conclusion

This compound represents a promising compound in biochemical research due to its enhanced biological activities resulting from structural modifications. Ongoing research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications. The insights gained from studies on this compound could pave the way for developing new drugs targeting inflammatory diseases and infections.

Propiedades

IUPAC Name |

(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCREICRYPTTL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-01-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.